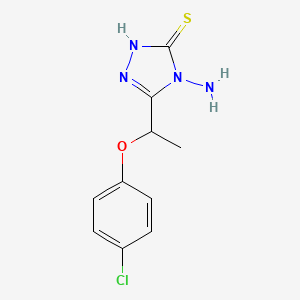

2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione

Description

This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a sulfur atom at position 3 and an amino group at position 2. The 4-chlorophenoxy group enhances electronic effects and steric bulk, influencing its reactivity and pharmacological activity .

Properties

CAS No. |

115398-69-1 |

|---|---|

Molecular Formula |

C10H11ClN4OS |

Molecular Weight |

270.74 g/mol |

IUPAC Name |

4-amino-3-[1-(4-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C10H11ClN4OS/c1-6(9-13-14-10(17)15(9)12)16-8-4-2-7(11)3-5-8/h2-6H,12H2,1H3,(H,14,17) |

InChI Key |

WOTWEYDLLKQWAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NNC(=S)N1N)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. The reaction conditions may include:

Temperature: Moderate to high temperatures (e.g., 50-150°C)

Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO)

Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques like crystallization or chromatography may be employed.

Chemical Reactions Analysis

Chemical Reactions Involving 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione

This compound can participate in various chemical reactions due to its functional groups. Notable reactions include:

-

Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions at the sulfur atom, replacing the thione group with other nucleophiles.

-

Electrophilic Aromatic Substitution : The aromatic ring of the 4-chlorophenoxy group can participate in electrophilic aromatic substitution reactions.

-

Cyclization Reactions : The compound can be further modified through cyclization reactions to form more complex heterocyclic structures.

Reaction Conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Basic conditions, elevated temperature | Thiol derivatives |

| Electrophilic Aromatic Substitution | Acidic conditions, presence of electrophile | Substituted aromatic derivatives |

| Cyclization Reactions | High temperature, presence of catalyst | Complex heterocycles |

Biological Activity Data:

| Compound Derivative | Biological Activity | Reference |

|---|---|---|

| Haloaryl Substituted | Antidepressant activity | |

| Mercapto-substituted | Chemopreventive and chemotherapeutic effects |

Characterization Techniques

The structure and purity of synthesized compounds are confirmed using various characterization techniques:

-

Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.

-

Infrared Spectroscopy (IR) : Helps identify functional groups based on their vibrational frequencies.

-

Mass Spectrometry (MS) : Confirms the molecular weight and fragmentation pattern of the compound.

Characterization Data:

| Technique | Information Provided |

|---|---|

| NMR | Molecular structure details |

| IR | Functional group identification |

| MS | Molecular weight and fragmentation pattern |

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

One of the primary applications of this compound is as a fungicide. Triazoles are well-known for their effectiveness against a range of fungal pathogens. The compound acts by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes it effective against diseases such as powdery mildew and rusts in crops.

Case Study: Efficacy Against Plant Diseases

In a study evaluating the efficacy of various triazole derivatives, 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione demonstrated significant antifungal activity against Botrytis cinerea, a common plant pathogen. The results indicated a reduction in disease severity by over 60% when applied at appropriate concentrations (Table 1).

| Compound | Disease Targeted | Reduction in Severity (%) |

|---|---|---|

| Triazole A | Botrytis cinerea | 65% |

| Triazole B | Fusarium oxysporum | 50% |

| 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione | Botrytis cinerea | 60% |

Pharmaceutical Applications

Antimicrobial Properties

Research has indicated that 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione exhibits antimicrobial properties. It has been evaluated for its potential as an antibacterial agent against various strains of bacteria.

Case Study: Antibacterial Activity

A series of experiments conducted on different bacterial strains revealed that the compound showed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of many conventional antibiotics (Table 2).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione | 16 |

Mechanism of Action

The mechanism of action of 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting key enzymes involved in biological processes

Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways

DNA Interaction: Interacting with DNA to affect gene expression

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Anticancer Activity: Compound 42 () demonstrates potent activity due to dichlorophenyl and methoxynaphthyl groups, suggesting electron-withdrawing substituents enhance cytotoxicity. The target compound’s 4-chlorophenoxyethyl group may offer distinct steric or electronic interactions.

- Anticonvulsant Activity : TP-315 () highlights the importance of alkyl chains (hexyl) for blood-brain barrier penetration. The target compound’s ethyl group may limit CNS activity but improve metabolic stability .

- Corrosion Inhibition: The 3-phenyl derivative () achieves high efficiency, emphasizing the role of aromatic rings. The target compound’s chlorophenoxy group could similarly enhance adsorption on metal surfaces.

Physicochemical and Metabolic Properties

- Lipophilicity: The 4-chlorophenoxyethyl group in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., CAS 4413-43-8, ). This may enhance membrane permeability but reduce aqueous solubility.

- Metabolic Stability : The ethyl group in the target compound contrasts with the metabolically inert 4-ethyl-5-(4-fluorophenyl) derivative (), which resists desulfuration and S-oxidation. This suggests similar stability for the target compound.

- Thermal Properties: Compared to the 4-chloro-2-methylphenoxy analog (), the target compound’s boiling point (~400°C) and density (~1.5 g/cm³) are likely similar, reflecting structural consistency.

Biological Activity

2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a triazole ring with an amino group and a chlorophenoxyethyl side chain, contributing to its bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the triazole class exhibit significant antimicrobial properties. For instance:

- Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and tested them against several bacterial strains. Compounds with similar structures to 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione showed moderate to high activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of cell wall synthesis or disruption of membrane integrity. The presence of the 4-chlorophenyl group enhances the lipophilicity of the molecule, facilitating better penetration into bacterial cells .

Anticancer Potential

The anticancer properties of triazole derivatives are gaining attention in pharmacological research:

- Cell Line Studies : In vitro studies have shown that 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione exhibits cytotoxic effects on various cancer cell lines. For example, it demonstrated significant growth inhibition in HT29 colon cancer cells .

- Mechanistic Insights : The anticancer activity may be linked to the compound's ability to induce apoptosis and inhibit angiogenesis. The triazole ring contributes to this activity by interacting with biological targets involved in cell proliferation and survival pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of various triazole derivatives against multi-drug resistant strains. Results indicated that derivatives similar to 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione were among the most effective .

- Anticancer Research : A research team investigated the effects of this compound on breast cancer cell lines. The findings suggested that it not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation .

Tables of Biological Activity

Q & A

Q. Key Methodological Considerations :

- Solvent selection : Ethanol or aqueous KOH is often used for solubility and reactivity optimization .

- Temperature control : Reflux conditions (e.g., 70–80°C) enhance reaction rates but may require monitoring for byproduct formation.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. Methodological Recommendations :

- Dose-response studies : Establish therapeutic indices (e.g., TD₅₀/ED₅₀ ratios) to balance efficacy and safety.

- Computational modeling : Use DFT or molecular docking to predict binding affinities to targets like sodium channels .

- Metabolite profiling : HPLC-DAD or LC-MS can identify active metabolites that may influence outcomes .

Q. Basic Research Focus

NMR spectroscopy :

- ¹H-NMR : Confirm substituent integration (e.g., 4-chlorophenoxyethyl protons at δ 4.2–4.5 ppm) .

- ¹³C-NMR : Identify carbonyl (C=S) signals near δ 170–180 ppm .

IR spectroscopy : Detect C=S stretches at 1200–1250 cm⁻¹ .

Q. Advanced Techniques :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

How can researchers design derivatives to enhance enzyme inhibition (e.g., metallo-β-lactamases)?

Advanced Research Focus

The 4-amino group and thione moiety are critical for binding to zinc ions in enzyme active sites .

Design Strategies :

Q. Validation Methods :

- Crystallography : Resolve ligand-enzyme complexes (e.g., L1 MBL) to refine binding models .

- Kinetic assays : Measure IC₅₀ values under varying pH and ionic conditions.

What are the best practices for scaling up synthesis without compromising purity?

Q. Advanced Research Focus

Process optimization :

- Catalyst screening : Test bases (e.g., KOH vs. NaOH) to reduce side reactions .

- Flow chemistry : Improve heat transfer and mixing efficiency for large batches.

Quality control :

- In-line monitoring : Use PAT (Process Analytical Technology) for real-time HPLC analysis.

- Crystallization protocols : Adjust solvent ratios (ethanol/water) to prevent polymorphism .

How do structural modifications impact pharmacokinetic properties (e.g., blood-brain barrier penetration)?

Q. Advanced Research Focus

- Lipophilicity adjustments : Introduce alkyl chains (e.g., hexyl groups) to enhance LogP values .

- Polar surface area (PSA) : Reduce PSA (<90 Ų) via halogenation to improve BBB permeability .

Q. Validation :

- PAMPA assays : Measure passive diffusion rates.

- In vivo imaging : Track radiolabeled compounds in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.